![molecular formula C14H26O3 B13710734 4-(Oxan-2-yloxy)non-2-en-1-ol](/img/structure/B13710734.png)
4-(Oxan-2-yloxy)non-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxan-2-yloxy)non-2-en-1-ol is a chemical compound with the molecular formula C₁₀H₁₈O₃. It is characterized by the presence of an oxane ring (a six-membered ether ring) attached to a non-2-en-1-ol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-2-yloxy)non-2-en-1-ol typically involves the reaction of a suitable oxane derivative with a non-2-en-1-ol precursor. One common method is the etherification reaction, where an oxane derivative reacts with a non-2-en-1-ol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to promote the formation of the ether bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxan-2-yloxy)non-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the non-2-en-1-ol chain can be reduced to form a saturated alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Oxan-2-yloxy)non-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Oxan-2-yloxy)non-2-en-1-ol involves its interaction with specific molecular targets and pathways. The oxane ring and the non-2-en-1-ol chain can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Oxan-2-yloxy)pentan-1-ol
- 11-(Oxan-2-yloxy)undec-4-en-1-ol
Comparison
4-(Oxan-2-yloxy)non-2-en-1-ol is unique due to its specific structure, which combines an oxane ring with a non-2-en-1-ol chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the double bond in the non-2-en-1-ol chain can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C14H26O3 |
---|---|
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
4-(oxan-2-yloxy)non-2-en-1-ol |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3 |
InChI-Schlüssel |
FIQGQPUYKMJMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CCO)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.